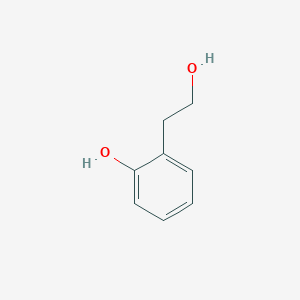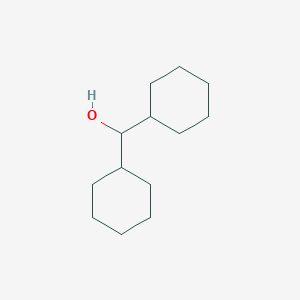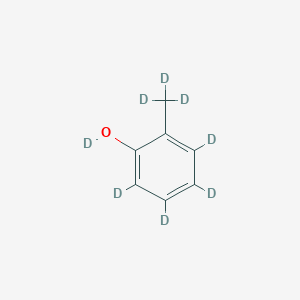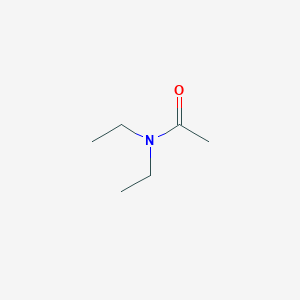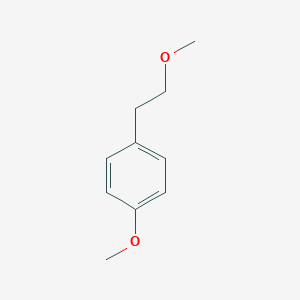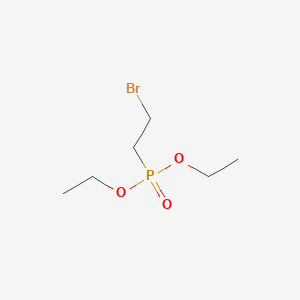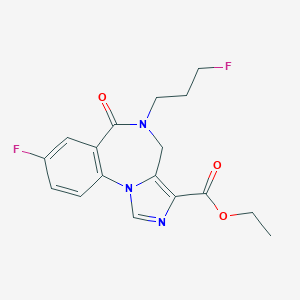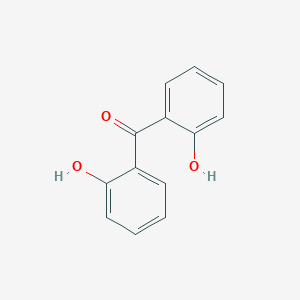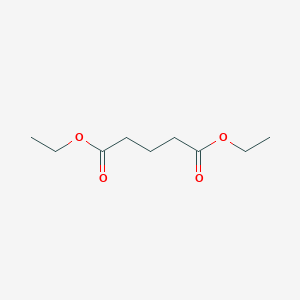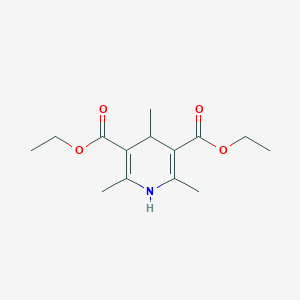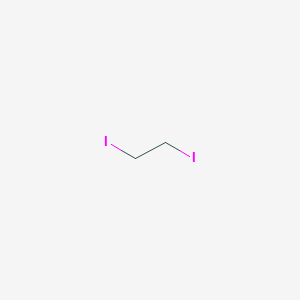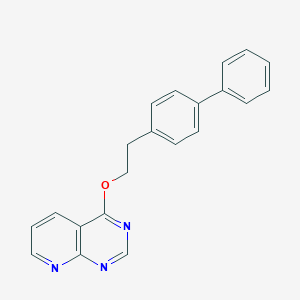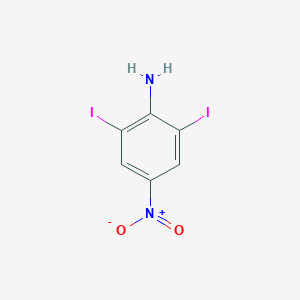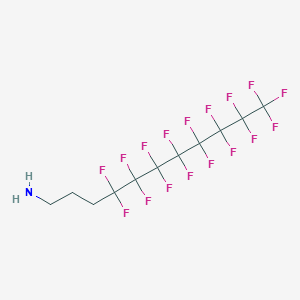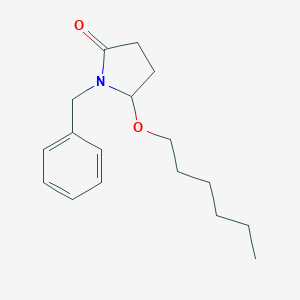
(+-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone
Übersicht
Beschreibung
(+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as HPH-1 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It also has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor properties.
Biochemische Und Physiologische Effekte
(+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone has been shown to have various biochemical and physiological effects. It can enhance cognitive function, improve mood, and reduce anxiety and depression symptoms. It also has neuroprotective effects and can reduce oxidative stress and inflammation. In oncology, it has been shown to inhibit cancer cell growth and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone in lab experiments include its potential therapeutic applications, its ability to modulate neurotransmitter activity, and its neuroprotective and anti-tumor properties. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone research include exploring its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. Further research is needed to fully understand its mechanism of action and potential side effects. Additionally, studies on its pharmacokinetics and pharmacodynamics are needed to determine the optimal dosage and administration route. Finally, the development of more specific and potent analogs of (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone may lead to the discovery of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
(+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, it has been shown to have neuroprotective effects and can enhance cognitive function. In psychiatry, it has been studied as a potential treatment for depression and anxiety disorders. In oncology, it has been shown to have anti-tumor effects and can inhibit cancer cell growth.
Eigenschaften
CAS-Nummer |
136410-32-7 |
|---|---|
Produktname |
(+-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone |
Molekularformel |
C17H25NO2 |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
1-benzyl-5-hexoxypyrrolidin-2-one |
InChI |
InChI=1S/C17H25NO2/c1-2-3-4-8-13-20-17-12-11-16(19)18(17)14-15-9-6-5-7-10-15/h5-7,9-10,17H,2-4,8,11-14H2,1H3 |
InChI-Schlüssel |
HUPJVMGZLNGJJK-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Synonyme |
(+-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

